molecular formula C8H12O2 B137337 2-Ethynyl-6-methoxyoxane CAS No. 128176-26-1

2-Ethynyl-6-methoxyoxane

Cat. No. B137337
CAS RN: 128176-26-1
M. Wt: 140.18 g/mol
InChI Key: NTGGPPNELOVELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-6-methoxyoxane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the oxane family, which is a group of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom. In

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methoxyoxane is not yet fully understood. However, it is believed that this compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethynyl-6-methoxyoxane has both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes such as cytochrome P450. Physiologically, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethynyl-6-methoxyoxane in lab experiments is its excellent electron transport properties. This makes it a suitable candidate for use in organic electronic devices. However, one of the main limitations is that the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects on cells.

Future Directions

There are several future directions for research on 2-Ethynyl-6-methoxyoxane. One of the most significant is in the field of cancer treatment. Further studies are needed to determine the mechanism of action of this compound and its potential for use in cancer therapy. Additionally, research is needed to explore the potential use of this compound in other applications such as organic electronics and catalysis.

Synthesis Methods

The synthesis of 2-Ethynyl-6-methoxyoxane can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethoxy-6-methylpyrimidine with acetylene in the presence of a palladium catalyst. This reaction produces 2-Ethynyl-6-methoxy-4-methylpyrimidine. The second step involves the reaction of this intermediate compound with sodium hydride in the presence of a solvent such as dimethylformamide. This reaction produces 2-Ethynyl-6-methoxyoxane.

Scientific Research Applications

2-Ethynyl-6-methoxyoxane has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been found to have excellent electron transport properties, making it a suitable candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.

properties

CAS RN

128176-26-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethynyl-6-methoxyoxane

InChI

InChI=1S/C8H12O2/c1-3-7-5-4-6-8(9-2)10-7/h1,7-8H,4-6H2,2H3

InChI Key

NTGGPPNELOVELW-UHFFFAOYSA-N

SMILES

COC1CCCC(O1)C#C

Canonical SMILES

COC1CCCC(O1)C#C

synonyms

2H-Pyran, 2-ethynyltetrahydro-6-methoxy- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.